molecular formula C15H9ClF5NO2 B2737719 N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-02-2

N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2737719
CAS No.: 338792-02-2
M. Wt: 365.68
InChI Key: LHWGVDGEDLRIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF5NO2/c16-10-4-6-11(7-5-10)22-13(23)15(20,21)24-12-3-1-2-9(8-12)14(17,18)19/h1-8H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWGVDGEDLRIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)Cl)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the reaction of 4-chloroaniline with 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to the combination of chlorophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Biological Activity

N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₉ClF₅NO₂
  • Molecular Weight : 365.68 g/mol
  • CAS Number : 338792-67-9

The compound features several functional groups, including a chlorophenyl moiety and multiple fluorinated groups, which enhance its stability and biological activity.

This compound interacts with various molecular targets, potentially altering enzyme activity or receptor function. The presence of the trifluoromethyl group is particularly significant as it can enhance lipophilicity and membrane permeability, facilitating better interaction with biological targets.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. For example, derivatives containing trifluoromethyl groups have shown promising results in inhibiting the growth of cancer cells in vitro. Studies suggest that the compound may inhibit specific cancer cell lines through apoptosis induction or cell cycle arrest mechanisms.

Enzyme Inhibition

The compound's structural characteristics suggest potential inhibitory effects on various enzymes:

  • Cyclooxygenase (COX) : Similar compounds have been shown to moderately inhibit COX enzymes, which are crucial in inflammatory processes.
  • Lipoxygenases (LOX) : Inhibition of LOX enzymes has been observed, which may contribute to its anti-inflammatory properties.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of related compounds against breast cancer MCF-7 cells and found IC₅₀ values indicating moderate activity. The presence of halogen atoms (like chlorine and fluorine) was correlated with enhanced biological activity due to increased interactions with protein targets.
    CompoundTarget Cell LineIC₅₀ (µM)
    Compound AMCF-715.2
    Compound BMCF-718.5
  • Molecular Docking Studies : Docking simulations have revealed that the trifluoromethyl group forms hydrogen bonds with key residues in target proteins, enhancing binding affinity and biological efficacy. These studies provide insights into how structural modifications can influence activity.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

Compound NameStructural FeaturesBiological Activity
Compound AChlorophenyl, DifluoroModerate COX inhibition
Compound BTrifluoromethylSignificant cytotoxicity
This compound Chlorophenyl, Difluoro, TrifluoromethylPotential antitumor activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.